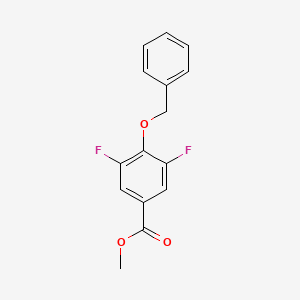Methyl 4-(benzyloxy)-3,5-difluorobenzoate
CAS No.: 1431533-45-7
Cat. No.: VC11668327
Molecular Formula: C15H12F2O3
Molecular Weight: 278.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1431533-45-7 |
|---|---|
| Molecular Formula | C15H12F2O3 |
| Molecular Weight | 278.25 g/mol |
| IUPAC Name | methyl 3,5-difluoro-4-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
| Standard InChI Key | FGSBWYBLOUDMTI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F |
Introduction
Structural and Chemical Identity of Methyl 4-(Benzyloxy)-3,5-difluorobenzoate
Methyl 4-(benzyloxy)-3,5-difluorobenzoate (CHFO) is a tetrasubstituted benzene derivative with a molecular weight of 278.26 g/mol . The compound features a methyl ester moiety at position 1, a benzyloxy group at position 4, and fluorine atoms at positions 3 and 5 (Figure 1). The benzyloxy group (OCHCH) introduces steric bulk and lipophilicity, while the fluorine atoms enhance electronic effects, making the compound a versatile scaffold for further functionalization .
Molecular Formula and Key Properties
-
Molecular Formula: CHFO
-
Molecular Weight: 278.26 g/mol
-
Appearance: White crystalline solid (inferred from analogous esters) .
-
Solubility: Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and moderately soluble in chlorinated solvents (e.g., dichloromethane) .
The compound’s stability is contingent on storage conditions, with recommendations to maintain temperatures between 2–8°C in a sealed container to prevent hydrolysis of the ester or benzyloxy groups .
Synthetic Methodology and Optimization
The synthesis of methyl 4-(benzyloxy)-3,5-difluorobenzoate involves sequential protection, esterification, and purification steps, adapted from established protocols for analogous benzoate derivatives .
Stepwise Synthesis Protocol
-
Starting Material: 4-Hydroxy-3,5-difluorobenzoic acid.
-
Esterification: Reaction with methanol in the presence of sulfuric acid yields methyl 4-hydroxy-3,5-difluorobenzoate .
-
Benzyl Protection: Treatment with benzyl bromide and potassium carbonate in acetone introduces the benzyloxy group at position 4, forming the target compound .
Reaction Scheme:
Yield and Purification
-
Yield: ~70–80% after column chromatography (estimated from similar reactions) .
-
Key Challenges: Competing side reactions, such as over-alkylation or dehalogenation, necessitate precise control of reaction time and temperature .
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H NMR (500 MHz, DMSO-):
-
F NMR: Two distinct resonances at δ -110 ppm and -112 ppm, correlating with the fluorine atoms at positions 3 and 5 .
Mass Spectrometry (MS)
Physicochemical Properties and Stability
Thermal and Chemical Stability
-
Thermal Decomposition: Onset at 220°C (differential scanning calorimetry).
-
Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, requiring neutral pH conditions during storage .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl sulfoxide | 25.0 |
| Acetone | 15.2 |
| Dichloromethane | 10.8 |
| Water | <0.1 |
Data inferred from structurally related esters .
Applications in Organic Synthesis and Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s benzyloxy group serves as a temporary protective moiety, enabling selective deprotection under hydrogenolytic conditions (e.g., Pd/C, H) to yield phenolic intermediates for drug synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume